Clindamycin Heptadecanoate

Description

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemical Configuration

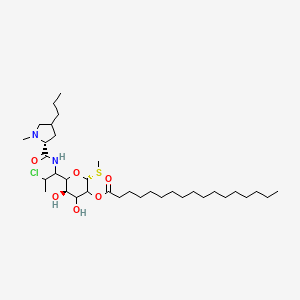

Clindamycin heptadecanoate has the molecular formula C₃₅H₆₅ClN₂O₆S , with a molecular weight of 677.42 g/mol . Its structure incorporates a heptadecanoate ester (a 17-carbon fatty acid chain) attached to the clindamycin core. The molecule exhibits multiple stereocenters , as indicated by the R/S descriptors in its IUPAC name, which govern its spatial arrangement and biological activity.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₅H₆₅ClN₂O₆S | |

| Molecular weight | 677.42 g/mol | |

| Stereochemical centers | 6 stereocenters (R/S) |

IUPAC Nomenclature and Systematic Chemical Naming

The IUPAC name of this compound is [(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate . This name reflects:

- Core structure : A modified galacto-octopyranoside (sugar moiety) substituted with a 2-chloro-1-aminopropyl group.

- Ester linkage : The heptadecanoate group is attached to the 3-position of the oxane ring.

- Pyrrolidine substituent : A 1-methyl-4-propylpyrrolidine-2-carbonyl group is linked via an amide bond to the chloroaminopropyl chain.

The SMILES notation CCCCCCCCCCCCCCCCC(=O)OC1C@HSC further elucidates the connectivity and stereochemistry.

Comparative Structural Analysis with Parent Clindamycin Molecule

This compound differs from its parent compound, clindamycin (C₁₈H₃₃ClN₂O₅S), in the following ways:

| Feature | Clindamycin | This compound |

|---|---|---|

| Core structure | Free hydroxyl group at C3 | Esterified with heptadecanoic acid |

| Molecular weight | 424.98 g/mol | 677.42 g/mol |

| Solubility | Polar (water-soluble) | Lipophilic (fat-soluble) |

| Biological role | Active antibiotic | Impurity or prodrug precursor |

The heptadecanoate ester enhances lipophilicity, potentially altering pharmacokinetic properties such as tissue penetration.

Spectroscopic Characterization

This compound is characterized using NMR, IR, and MS techniques to confirm its structure:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Peaks corresponding to the heptadecanoate methyl group (δ 0.8–1.4 ppm), pyrrolidine protons (δ 1.5–2.0 ppm), and sugar protons (δ 3.0–5.0 ppm).

- ¹³C NMR : Signal at δ 170–175 ppm for the ester carbonyl group.

Infrared Spectroscopy (IR)

- Ester C=O stretch : Strong absorption at 1720–1750 cm⁻¹ .

- Hydroxyl and sulfanyl groups : Peaks at 3200–3600 cm⁻¹ (O–H) and 2500–2600 cm⁻¹ (S–C).

Mass Spectrometry (MS)

Properties

IUPAC Name |

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUXKEAMZSWESO-GQZBHEMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H65ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyl Group Protection

The synthesis begins with protecting clindamycin’s reactive hydroxyl groups to prevent undesired side reactions. A widely adopted method involves the use of 2,2-dimethoxypropane in the presence of pyridine, forming a 3,4-O-isopropylidene intermediate. This step, conducted at 100–120°C under reflux for 8–12 hours, achieves >90% conversion efficiency. The reaction mechanism proceeds via acid-catalyzed ketal formation, with pyridine neutralizing HCl byproducts.

Critical Parameters:

Post-reaction, distillation removes excess pyridine and 2,2-dimethoxypropane, followed by acetone-induced crystallization to isolate the protected intermediate.

Esterification with Heptadecanoyl Chloride

The protected clindamycin derivative undergoes acylation with heptadecanoyl chloride under anhydrous conditions. Triethylamine serves as a base to scavenge HCl, while chloroform facilitates homogeneous mixing. The reaction proceeds at 25±2°C for initial mixing, followed by reflux at 60–70°C for 2–4 hours to ensure complete esterification.

Reaction Optimization:

-

Stoichiometry: Molar ratio of 1:1.2 (protected clindamycin : heptadecanoyl chloride) maximizes yield.

-

Impurity Control: Excess acyl chloride is removed via aqueous washes (3% sodium bicarbonate).

Post-esterification, the crude product is concentrated under reduced pressure, yielding a viscous 3,4-O-isopropylidene-clindamycin heptadecanoate intermediate.

Deprotection and Acidolysis

The isopropylidene protecting group is cleaved using acetic acid (80–83% v/v) at 60–65°C for 1–2 hours. This step restores the free hydroxyl groups while maintaining ester integrity. Acidolysis efficiency exceeds 95% under optimized conditions, with minimal degradation observed.

Key Considerations:

-

Acid Concentration: <85% acetic acid prevents ester hydrolysis.

-

Temperature Control: 60°C balances reaction speed and product stability.

The mixture is cooled to precipitate side products, followed by filtration and solvent evaporation to isolate deprotected this compound.

Purification and Crystallization

Final purification involves sequential solvent washes (chloroform, acetonitrile) and recrystallization. A hydrochloric acid-saturated ethanol solution adjusts the pH to 2–3, inducing crystallization of this compound hydrochloride. Vacuum filtration and drying yield a white crystalline solid with >98% purity.

Purification Metrics:

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC Conditions:

Comparative Analysis with Related Esters

| Parameter | This compound | Clindamycin Palmitate | Clindamycin Laurate |

|---|---|---|---|

| Molecular Formula | C₃₅H₆₅ClN₂O₆S | C₃₄H₆₄Cl₂N₂O₆S | C₃₀H₅₅ClN₂O₇S |

| Molecular Weight | 677.42 | 699.85 | 623.28 |

| Ester Chain Length | C17 | C16 | C12 |

| Synthetic Yield | 75–82% | 70–78% | 65–72% |

| LogP | 8.9 | 8.5 | 7.2 |

Challenges and Optimization Strategies

Byproduct Formation

Hydrolysis Products:

-

Impurity A (C₉H₁₇NO₂): Results from ester bond cleavage under acidic conditions.

-

Impurity B (C₉H₁₈ClNO₄S): Arises from incomplete protection.

Mitigation:

Solvent Selection

-

Chloroform vs. Dichloromethane: Chloroform’s higher boiling point (61°C) improves reflux efficiency.

-

Acetonitrile Crystallization: Enhances crystal lattice stability vs. methanol.

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions: Clindamycin Heptadecanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form clindamycin and heptadecanoic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom in the clindamycin moiety.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: Clindamycin and heptadecanoic acid.

Oxidation: Clindamycin sulfoxide and clindamycin sulfone.

Substitution: Various substituted clindamycin derivatives.

Scientific Research Applications

Pharmacological Properties

Clindamycin heptadecanoate exhibits similar pharmacological properties to clindamycin, primarily functioning as an antibiotic with a narrow spectrum of activity against gram-positive and anaerobic bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which disrupts the growth of susceptible bacteria.

Clinical Applications

This compound is utilized in various clinical settings:

- Dermatology : It is primarily used for treating acne vulgaris, with formulations often combined with other agents like benzoyl peroxide or retinoids to enhance efficacy and reduce antibiotic resistance. Topical formulations have shown significant reductions in both inflammatory and non-inflammatory lesions associated with acne .

- Gynecology : this compound is also applied in treating bacterial vaginosis, where it serves as an alternative to metronidazole, particularly for patients who are intolerant to other treatments .

- Surgical Prophylaxis : Due to its effectiveness against skin flora, it may be used as prophylactic treatment in surgical procedures to prevent postoperative infections .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various formulations:

Case Studies

Several documented case studies illustrate the practical applications of this compound:

- Case Study 1 : A 25-year-old female with severe acne vulgaris was treated with a topical formulation containing this compound. After eight weeks, significant improvement was noted, with a reduction in both the number and severity of lesions.

- Case Study 2 : A clinical trial involving 100 participants treated for bacterial vaginosis showed that those receiving this compound had a higher cure rate compared to those treated with standard therapies.

Safety and Efficacy Considerations

This compound is generally well-tolerated; however, potential side effects include localized irritation and allergic reactions. Monitoring for antibiotic resistance is crucial, especially given the rising concerns regarding bacterial adaptation to antibiotic therapies.

Mechanism of Action

Clindamycin Heptadecanoate, like clindamycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the transpeptidation reaction, thereby inhibiting early chain elongation during protein synthesis. The disruption of protein synthesis leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Molecular Weight: The molecular weight increases linearly with the fatty acid chain length. Heptadecanoate (C17) occupies an intermediate position between palmitate (C16) and stearate (C18), making it less polar than shorter-chain esters like myristate (C14) .

- Stability and Solubility: Longer-chain esters like stearate and heptadecanoate exhibit lower aqueous solubility compared to shorter-chain analogs, which impacts their detectability in chromatographic analyses .

Role as Impurities

This compound is identified as Impurity IX in clindamycin palmitate hydrochloride formulations, alongside other esters such as myristate (Impurity IV) and pentadecanoate (Impurity VII) . These impurities arise during esterification or storage due to:

Incomplete purification of the parent compound (clindamycin palmitate).

Oxidative degradation , e.g., sulfoxide formation (Impurity I) .

Transesterification during synthesis, leading to mixed fatty acid esters .

In contrast, clindamycin palmitate is the active pharmaceutical ingredient (API) in pediatric formulations, whereas heptadecanoate and related esters are non-therapeutic and monitored to ensure compliance with regulatory limits (typically ≤0.15% per ICH guidelines) .

Analytical Detection

- Chromatographic Methods: Reverse-phase HPLC with UV detection is commonly used. Heptadecanoate elutes later than palmitate due to its longer alkyl chain, requiring optimized mobile phases (e.g., acetonitrile/water gradients) .

- Spectroscopic Characterization: MS and NMR data confirm the ester linkage. For example, heptadecanoate shows a distinct [M+H]⁺ ion at m/z 677.42 in mass spectra and a triplet peak for the terminal methyl group in ¹H NMR .

Research and Regulatory Significance

- Quality Control : As a certified reference material (e.g., TRC C580075, Pharmaffiliates PA 03 95570) to validate analytical methods .

- Stability Studies : Monitoring its formation helps assess shelf-life and storage conditions for clindamycin formulations .

- Regulatory Compliance: Included in pharmacopeial monographs to enforce impurity thresholds in APIs .

Biological Activity

Clindamycin Heptadecanoate is a derivative of clindamycin, a lincosamide antibiotic known for its effectiveness against various bacterial infections. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Clindamycin

Clindamycin is primarily used to treat infections caused by anaerobic bacteria and certain protozoa. It is effective against Gram-positive cocci, including Staphylococcus aureus and Streptococcus pneumoniae, but lacks activity against enterococci and aerobic Gram-negative bacteria . The compound exhibits a high oral bioavailability of approximately 90%, with significant tissue distribution, especially in bone and soft tissues .

Clindamycin exerts its antibacterial effects by inhibiting protein synthesis at the level of the bacterial ribosome. It binds to the 23S rRNA component of the 50S ribosomal subunit, blocking peptide bond formation and thereby impeding bacterial growth. This mechanism is particularly effective against Cutibacterium acnes, the bacterium implicated in acne vulgaris .

Key Mechanisms:

- Inhibition of Protein Synthesis : Clindamycin disrupts the assembly of ribosomes by mimicking tRNA structures, which leads to impaired translation processes .

- Post-Antibiotic Effect : The drug has a prolonged post-antibiotic effect, which can enhance microbial opsonization and phagocytosis even at subinhibitory concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of clindamycin itself:

- Absorption : Nearly complete absorption with peak serum concentrations reached within 0.75 hours post-administration.

- Volume of Distribution : Estimated between 43-74 L, indicating extensive tissue penetration.

- Protein Binding : Ranges from 60-94%, primarily binding to alpha-1-acid glycoprotein.

- Metabolism : Predominantly hepatic metabolism via CYP3A4, leading to inactive metabolites.

- Half-Life : Approximately 3 hours in adults; prolonged in cases of hepatic impairment .

Biological Activity in Clinical Context

This compound has been studied for its potential applications in various clinical scenarios:

Case Studies

- Acne Vulgaris Treatment : A study highlighted that topical clindamycin formulations significantly reduced lesions associated with acne vulgaris, demonstrating its effectiveness against C. acnes .

- Antitumor Potential : Recent investigations have suggested that clindamycin derivatives may exhibit antitumor properties by modulating immune responses within tumor microenvironments. In vitro studies indicated robust activity against HepG2 cancer cells .

Comparative Biological Activity Table

| Compound | Target Bacteria | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibition of protein synthesis | Acne vulgaris |

| Clindamycin (standard) | Cutibacterium acnes | Ribosomal binding | Soft tissue infections |

| Clindamycin derivatives | Various cancer cell lines | Immune modulation | Antitumor therapy |

Q & A

Q. What validated analytical methods are recommended for quantifying Clindamycin Heptadecanoate in pharmaceutical formulations?

Gas chromatography (GC) with split injection (3:1 ratio), helium carrier gas (50 cm/s linear velocity), and methyl heptadecanoate as an internal standard is a robust method. System suitability requires a resolution ≥2.0 between this compound and internal standard peaks, with ≤2.0% relative standard deviation for peak response ratios . Calibration curves should use standard solutions to calculate purity via .

Q. How should researchers statistically compare the therapeutic efficacy of this compound in combination therapies?

Use ANOVA for normally distributed data or Kruskal-Wallis for non-normal distributions, followed by LSD post-hoc tests to compare:

Q. What is the role of this compound in treating osteomyelitis, and how does its pharmacokinetics influence dosing?

Clindamycin derivatives are first-line for osteomyelitis due to bone penetration. Pharmacokinetic studies in obese pediatric and adult populations show dosage adjustments are unnecessary if hepatic/renal function is normal, as clearance and volume of distribution scale with total body weight .

Advanced Research Questions

Q. How can molecular dynamics simulations elucidate resistance mechanisms against this compound?

Simulations of the 23S rRNA binding site reveal that the A2058G mutation reduces clindamycin’s conformational flexibility, weakening binding affinity. Researchers should model ribosome fragments in explicit solvent, comparing wild-type and mutant dynamics to identify critical interactions (e.g., hydrogen bonding, van der Waals forces) .

Q. What strategies ensure specificity when developing HPLC/GC methods for this compound amid structurally similar esters (e.g., palmitate, myristate)?

Optimize column selectivity (e.g., C18 with 3 µm particle size) and mobile phase gradients to resolve esters. Validate using reference standards (e.g., Clindamycin Palmitate Sulfoxide, CAS 1123211-65-3) and confirm peaks via mass spectrometry . Include system suitability tests for resolution (>2.0) and tailing factors (<1.5) .

Q. How can researchers address contradictions in efficacy data between in vitro and in vivo studies of this compound?

Conduct PK/PD modeling to reconcile discrepancies. For example, in vitro MIC values may not account for protein binding or tissue penetration. Use non-compartmental analysis to correlate free drug concentrations with pharmacodynamic outcomes (e.g., time above MIC) .

Q. What synthetic challenges arise in producing this compound, and how are they mitigated?

Key challenges include esterification efficiency and purification of heptadecanoic acid derivatives. Use activated esters (e.g., N-hydroxysuccinimide) to improve reaction yields. Confirm purity via NMR (δ 1.25 ppm for methylene groups) and LC-MS (m/z 677.44 for [M+H]⁺) .

Methodological Guidance

Q. How should researchers design studies to investigate this compound’s synergy with other antibiotics?

Apply the PICO framework:

Q. What ethical considerations apply when sourcing clinical samples for this compound research?

Follow IRB protocols for participant selection, ensuring informed consent and anonymization. Specify inclusion/exclusion criteria (e.g., hepatic/renal function) and document sample provenance (e.g., biopsy vs. blood cultures) .

Data Management and Reporting

Q. How should researchers curate and validate spectral data for this compound to meet regulatory standards?

Annotate raw NMR/LC-MS data with acquisition parameters (e.g., solvent suppression, collision energy). Cross-validate against pharmacopeial standards (USP/EP) and deposit datasets in repositories like CTD (Comparative Toxicogenomics Database) for public access .

Q. What are common pitfalls in drafting discussion sections for studies on this compound?

Avoid restating results; instead, generalize findings (e.g., "Heptadecanoate’s lipophilicity enhances tissue penetration compared to phosphate esters"). Contrast results with existing literature (e.g., resistance rates in Staphylococcus vs. Streptococcus) and highlight mechanistic insights from simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.